Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
- δ 5.51 ppm (d, J = 4.8 Hz, H-6): Characteristic β-lactam proton coupling.
- δ 4.89 ppm (dd, J = 9.2, 4.8 Hz, H-7): Deshielded by adjacent amide carbonyl.
- δ 7.32–6.72 ppm (m, aromatic H): 4-hydroxyphenyl group (integral 4H).
- δ 3.82 ppm (q, J = 7.0 Hz, CH₂CH₃): 4-ethylpiperazine side chain.
- δ 175.2 ppm (C=O, β-lactam).
- δ 168.4 ppm (C=O, furolactone).
- δ 165.3 ppm (C=O, piperazine dione).
- δ 62.1 ppm (C-6, chiral center).
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr pellet, cm⁻¹):
- 1772 cm⁻¹ : Stretching vibration of β-lactam carbonyl.
- 1704 cm⁻¹ and 1661 cm⁻¹ : Coupled C=O stretches from piperazine dione.
- 1618 cm⁻¹ : Aromatic C=C in 4-hydroxyphenyl.
- 1229 cm⁻¹ : C-O-C asymmetric stretch in furolactone.
The absence of 2550 cm⁻¹ (S-H stretch) confirms tetrazolethiol removal.
Mass Spectrometric Fragmentation Patterns
- [M+H]⁺ at m/z 530.1339 (calc. 530.1270).
- Major fragments:
- m/z 365.0892: Loss of furolactone (C₅H₅O₃S).
- m/z 207.0765: 4-ethyl-2,3-dioxopiperazine ion.
- m/z 148.0402: Protonated 4-hydroxyphenylacetamide.
MS/MS collision-induced dissociation (CID) reveals a retro-Diels-Alder cleavage at m/z 365→207, characteristic of the cephem nucleus.
Tables
Properties
IUPAC Name |
N-[(1R)-2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35)/t14-,15-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNBMKDSMYYHTH-VTJXTGGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C5=C(COC5=O)CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747568 | |
| Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73240-08-1 | |
| Record name | Des-(N-methyl-5-tetrazolethiolyl)furolactone cefoperazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES-(N-METHYL-5-TETRAZOLETHIOLYL)FUROLACTONE CEFOPERAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6LU222PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of cefoperazone sodium, which includes the formation of its impurities, involves several steps. One method involves dissolving cefoperazone acid in purified water and acetone, followed by the addition of sodium bicarbonate. The mixture is then filtered and crystallized using acetone to obtain cefoperazone sodium . This process can lead to the formation of various impurities, including Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone.
Chemical Reactions Analysis
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, potassium phosphate, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is used extensively in scientific research for method development and validation. It is crucial for ensuring the quality and stability of cefoperazone formulations. Additionally, it is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Degradation Products
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone belongs to a class of cephalosporin derivatives modified through demethylation or functional group removal. Key comparisons include:
| Compound Name | CAS Number | Molecular Formula | Role/Function | Key Structural Difference |
|---|---|---|---|---|
| Cefoperazone | 62893-19-0 | C₂₅H₂₇N₉O₈S₂ | Parent antibiotic | Contains N-methyl-5-tetrazolethiolyl group |
| This compound | 73240-08-1 | C₂₃H₂₃N₅O₈S | Degradation impurity | Lacks N-methyl-5-tetrazolethiolyl group |
| N-Desmethyl Terbinafine | 99473-11-7 | C₂₁H₂₅N·HCl | Metabolite of Terbinafine | Demethylated at tertiary amine |
| Desmethyl Tenofovir Disoproxil | N/A | C₁₉H₃₀N₅O₁₀P | Metabolite of Tenofovir | Lacks methyl group on phosphonate ester |
Key Observations :
- The absence of the N-methyl-5-tetrazolethiolyl group in this compound likely reduces its antibacterial activity compared to cefoperazone, as this group is critical for inhibiting bacterial penicillin-binding proteins (PBPs) .
Functional Comparison with Other β-Lactam Impurities
Cephalosporin impurities often arise from hydrolysis, oxidation, or demethylation. For example:
- Cefotaxime Desacetyl Impurity : Lacks an acetyl group, reducing its β-lactamase resistance.
- Ceftriaxone Lactone Impurity : Forms via intramolecular cyclization, diminishing antibacterial potency.
In contrast, this compound’s loss of the tetrazolethiolyl group may compromise its ability to resist enzymatic degradation, a feature critical for cephalosporins’ extended-spectrum activity .
Research Findings and Pharmacological Implications
Analytical Detection
High-performance liquid chromatography (HPLC) and mass spectrometry are standard methods for quantifying this impurity, with regulatory limits typically set below 0.5% in active pharmaceutical ingredients (APIs) .
Biological Activity
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is a derivative of cefoperazone, a third-generation cephalosporin antibiotic. This compound exhibits significant biological activity, particularly against a range of Gram-positive and Gram-negative bacteria. Understanding its biological mechanisms, pharmacodynamics, and clinical applications is crucial for its effective use in treating infections.
Chemical Structure and Properties
This compound retains the core β-lactam structure characteristic of cephalosporins, which is essential for its antibacterial activity. The presence of the tetrazole thiol side chain enhances its stability against β-lactamases produced by resistant bacterial strains.
The primary mechanism of action for cefoperazone and its derivatives involves the inhibition of bacterial cell wall synthesis. The β-lactam ring binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Spectrum of Activity : It demonstrates broad-spectrum antibacterial activity against various pathogens, including:
- Gram-positive Bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).
- Gram-negative Bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound vary depending on the bacterial strain but generally range from 0.25 to 16 mg/L, indicating effective inhibition at relatively low concentrations.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Administered intravenously or intramuscularly, achieving peak plasma concentrations rapidly.
- Distribution : Well-distributed in body fluids; penetrates well into tissues such as lungs and joints.
- Metabolism and Excretion : Primarily excreted unchanged in urine; renal clearance is significant.
Case Studies
- Clinical Efficacy in Infections : A study involving patients with complicated urinary tract infections demonstrated that this compound achieved a clinical cure rate of over 85%, highlighting its effectiveness against resistant strains.
- Comparative Studies : In comparative studies with other cephalosporins, this compound showed superior efficacy against certain β-lactamase-producing strains, suggesting its potential as a first-line treatment option in resistant infections.
Table: Comparative Efficacy Against Common Pathogens
| Pathogen | MIC (mg/L) | Treatment Outcome |
|---|---|---|
| Streptococcus pneumoniae | 0.5 | Effective |
| Staphylococcus aureus | 1 | Effective |
| Escherichia coli | 2 | Effective |
| Pseudomonas aeruginosa | 8 | Moderate |
| Klebsiella pneumoniae | 4 | Effective |
Q & A
Basic Research Questions
Q. What analytical methods are validated for detecting and quantifying Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with optimization of mobile phase composition and detection wavelengths (e.g., 210 nm for tetrazole derivatives). Differential pulse voltammetry (DPV) is also effective for electrochemical analysis, leveraging oxidation peaks at specific potentials (e.g., +0.8 V vs. Ag/AgCl) . Validation parameters (linearity, precision, LOD/LOQ) must comply with ICH guidelines.
Q. How should stability studies be designed to monitor the formation of this compound in cefoperazone formulations?
- Methodological Answer : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes). For short-term stability, analyze samples stored at room temperature (24 hours) and 4°C (21 days) using validated HPLC methods. Autosampler stability tests (24 hours) ensure reliability during batch processing . Include forced degradation studies to identify secondary degradation pathways.
Q. What are the key considerations for distinguishing this compound from structurally related impurities in chromatographic analysis?
- Methodological Answer : Use relative response factors (RRFs) to adjust peak areas. For example, tetrazolylacetic acid and cefazolin open-ring lactone show RRFs of 0.07 and 0.20 at 210 nm, respectively . Column selection (C18 vs. phenyl-hexyl) and gradient elution improve resolution. Confirm identity via spiking experiments or MS detection.
Advanced Research Questions
Q. How can contradictions in analytical response factors for this compound be resolved when co-eluting with other degradation products?
- Methodological Answer : Employ dual-wavelength detection (e.g., 210 nm for tetrazole derivatives and 254 nm for β-lactam moieties) to differentiate overlapping peaks. For unresolved conflicts, use orthogonal techniques like LC-MS/MS or chemometric deconvolution. Validate against reference standards .
Q. What statistical methods are recommended for establishing breakpoints in antimicrobial susceptibility testing involving cefoperazone derivatives?
- Methodological Answer : Single-strain regression analysis correlates zone diameters with minimum inhibitory concentrations (MICs) to define clinical breakpoints. Use logistic regression to model dose-response relationships and ROC curves to optimize sensitivity/specificity thresholds . Include ≥100 isolates to ensure statistical power.
Q. How do protein-binding differences between cefoperazone and its derivatives affect pharmacokinetic/pharmacodynamic (PK/PD) modeling?
- Methodological Answer : Measure free drug concentrations via ultrafiltration or equilibrium dialysis. Develop population PK models incorporating protein-binding variability (e.g., 70–90% for cefoperazone). Use Monte Carlo simulations to predict efficacy against Enterobacteriaceae, targeting %fT > MIC ≥60% .
Q. What advanced spectroscopic techniques characterize the adsorption behavior of this compound on nanoparticle surfaces?
- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) with Au/Ag nanoparticles reveals chemisorption via nitrogen rings. DFT calculations correlate spectral shifts (e.g., 1580 cm⁻¹ for C=N stretching) with orientation changes at varying concentrations . Confirm adsorption kinetics via Langmuir isotherm models.
Q. How should cohort studies be designed to assess coagulation risks associated with cefoperazone impurities?
- Methodological Answer : Retrospective cohort studies with matched controls (e.g., patients receiving non-cefoperazone regimens). Monitor PT/INR, platelet counts, and bleeding events. Use multivariate logistic regression to adjust for confounders (e.g., renal impairment). Include ≥200 participants for robust hazard ratio estimation .
Methodological Notes
- Data Contradictions : Conflicting stability data (e.g., autosampler vs. long-term storage) require matrix-specific validation .
- Advanced Modeling : PK/PD models must account for sulbactam’s β-lactamase inhibition when co-administered with cefoperazone .
- Spectroscopic Validation : Cross-validate SERS findings with FT-IR and HPLC to rule out artifact peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
